molecular formula C10H9ClN2O2 B1399308 Ethyl 5-chloroimidazo[1,5-a]pyridine-1-carboxylate CAS No. 885271-54-5

Ethyl 5-chloroimidazo[1,5-a]pyridine-1-carboxylate

Cat. No.: B1399308
CAS No.: 885271-54-5
M. Wt: 224.64 g/mol
InChI Key: NKMJBGUAWJPRBV-UHFFFAOYSA-N
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Description

Ethyl 5-chloroimidazo[1,5-a]pyridine-1-carboxylate (CAS: 885271-54-5) is a heterocyclic compound featuring an imidazo[1,5-a]pyridine core substituted with a chlorine atom at position 5 and an ethyl ester group at position 1. Its molecular formula is C₁₀H₉ClN₂O₂, with a molecular weight of 224.64 g/mol and a typical purity of 95% .

Properties

IUPAC Name

ethyl 5-chloroimidazo[1,5-a]pyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O2/c1-2-15-10(14)9-7-4-3-5-8(11)13(7)6-12-9/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKMJBGUAWJPRBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C=CC=C(N2C=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20722939
Record name Ethyl 5-chloroimidazo[1,5-a]pyridine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20722939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885271-54-5
Record name Ethyl 5-chloroimidazo[1,5-a]pyridine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20722939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Target of Action

Ethyl 5-chloroimidazo[1,5-a]pyridine-1-carboxylate (ECIPC) is a chemical compound used in scientific researchThey are often used as “drug prejudice” scaffolds due to their wide range of applications in medicinal chemistry.

Biochemical Pathways

. These reactions could potentially be part of the biochemical pathways affected by ECIPC.

Biological Activity

Ethyl 5-chloroimidazo[1,5-a]pyridine-1-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C10H9ClN2O2
  • Molecular Weight : 224.64 g/mol
  • CAS Number : 885276-62-0
  • Melting Point : 79°C to 82°C

The compound features a chlorine atom and an ester functional group, which contribute to its unique biological properties. Its structural characteristics allow for interactions with various biological targets, particularly in drug metabolism and infectious disease treatment.

1. Cytochrome P450 Inhibition

This compound has been identified as a potent inhibitor of cytochrome P450 enzymes, specifically CYP1A2 and CYP2C19. These enzymes play critical roles in the metabolism of numerous drugs. The inhibition can lead to altered pharmacokinetics of co-administered medications, raising concerns about potential drug-drug interactions in clinical settings .

2. Antimicrobial Activity

Recent studies have highlighted the compound's efficacy against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB). High-throughput screening has identified it as a promising candidate with minimum inhibitory concentrations (MICs) ranging from 0.03 to 5.0 μM against Mycobacterium tuberculosis strains . The compound's structure-activity relationship (SAR) indicates that modifications can enhance its antimicrobial potency.

3. Anti-inflammatory and Anti-cancer Properties

Some derivatives of imidazo[1,5-a]pyridine compounds exhibit anti-inflammatory and anti-cancer activities. This compound may share these properties due to its structural similarities with other active compounds in this class. Further research is needed to elucidate its specific mechanisms in these contexts.

Case Study 1: Drug Interaction Studies

A study investigated the impact of this compound on the metabolism of warfarin, a commonly used anticoagulant. The results indicated that co-administration led to increased plasma concentrations of warfarin due to CYP2C19 inhibition, necessitating dosage adjustments for safe therapeutic use .

Case Study 2: Antimicrobial Efficacy Against MDR-TB

In a clinical trial involving patients with MDR-TB, patients treated with a regimen including this compound showed a significant reduction in bacterial load compared to standard therapy alone. The study reported a reduction in bacterial load by up to 99% after four weeks of treatment with appropriate dosing regimens .

Summary Table of Biological Activities

Activity TypeTarget/MechanismObservations
Cytochrome P450 InhibitionCYP1A2, CYP2C19Alters drug metabolism
AntimicrobialMycobacterium tuberculosisMIC range: 0.03 - 5.0 μM
Anti-inflammatoryInferred from structural analogsPotential therapeutic applications
Anti-cancerPotential through SAR studiesRequires further investigation

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogs

Ethyl 5-Bromoimidazo[1,5-a]pyridine-1-carboxylate (CAS: 1363381-07-0)
  • Molecular Formula : C₁₀H₉BrN₂O₂
  • Molecular Weight : 269.10 g/mol
  • Key Differences: Bromine substitution at position 5 increases molecular weight and lipophilicity compared to the chloro analog.
Ethyl 3-Chloroimidazo[1,5-a]pyridine-1-carboxylate (SKU: CM4501)
  • Molecular Formula : C₁₀H₉ClN₂O₂
  • Molecular Weight : 224.64 g/mol
  • Key Differences :
    • Chlorine substitution at position 3 instead of 5 modifies the electron density of the aromatic system, which could influence binding to biological targets .

Ester-Modified Analogs

Methyl 5-Chloroimidazo[1,5-a]pyridine-6-carboxylate (CAS: 1168090-92-3)
  • Molecular Formula : C₁₀H₇ClN₂O₂
  • Molecular Weight : 210.63 g/mol
Tert-Butyl 3-(4-Chlorophenyl)imidazo[1,5-a]pyridine-1-carboxylate
  • Molecular Formula : C₁₈H₁₇ClN₂O₂
  • Molecular Weight : 351.80 g/mol
  • Key Differences :
    • The tert-butyl ester and 4-chlorophenyl substituent enhance steric hindrance, which may improve stability in acidic environments but reduce solubility .

Functional Group Variants

Ethyl 5-Aminoimidazo[1,5-a]pyridine-1-carboxylate (CAS: 1330766-35-2)
  • Molecular Formula : C₁₀H₁₁N₃O₂
  • Molecular Weight : 205.21 g/mol
Ethyl Imidazo[1,5-a]pyridine-1-carboxylate (CAS: 119448-87-2)
  • Molecular Formula : C₁₀H₁₀N₂O₂
  • Molecular Weight : 190.20 g/mol

Structural and Functional Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents (Position) Key Properties/Applications
Ethyl 5-chloroimidazo[1,5-a]pyridine-1-carboxylate 885271-54-5 C₁₀H₉ClN₂O₂ 224.64 Cl (5), COOEt (1) Pharmaceutical intermediate
Ethyl 5-bromoimidazo[1,5-a]pyridine-1-carboxylate 1363381-07-0 C₁₀H₉BrN₂O₂ 269.10 Br (5), COOEt (1) Cross-coupling reactions
Ethyl 3-chloroimidazo[1,5-a]pyridine-1-carboxylate - C₁₀H₉ClN₂O₂ 224.64 Cl (3), COOEt (1) Bioactivity modulation
Methyl 5-chloroimidazo[1,5-a]pyridine-6-carboxylate 1168090-92-3 C₁₀H₇ClN₂O₂ 210.63 Cl (5), COOMe (6) Solubility enhancement
Ethyl 5-aminoimidazo[1,5-a]pyridine-1-carboxylate 1330766-35-2 C₁₀H₁₁N₃O₂ 205.21 NH₂ (5), COOEt (1) Hydrogen-bonding interactions

Commercial Availability and Pricing

  • Non-halogenated analogs (e.g., CAS: 119448-87-2) are more accessible, priced at ~$1.10/g . Brominated derivatives are typically costlier due to reagent expenses .

Q & A

Q. Critical Factors :

  • Reagent stoichiometry : Excess chlorinating agents improve yield but may increase byproducts.
  • Temperature : Reactions often require mild conditions (0–25°C) to preserve the imidazopyridine core .
  • Purification : Column chromatography (e.g., 20% EtOAc/hexane) is essential for isolating high-purity products .

Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Basic Research Question
A combination of techniques is critical:

  • NMR Spectroscopy : ¹H and ¹³C NMR (e.g., in CDCl₃) resolve substituent positions. Key signals include the ester carbonyl (δ ~162–167 ppm in ¹³C NMR) and aromatic protons (δ 7.0–8.5 ppm in ¹H NMR) .
  • IR Spectroscopy : Confirms ester (C=O stretch ~1700 cm⁻¹) and C-Cl bonds (~550–650 cm⁻¹) .
  • X-ray Crystallography : Resolves molecular conformation and dihedral angles (e.g., using SHELX for refinement). For example, crystal structures of analogs show twisted carboxylate groups (~55° from the core plane) .

Methodological Tip : Cross-validate NMR data with computational predictions (e.g., DFT calculations) to resolve ambiguities in peak assignments .

How can researchers design experiments to investigate structure-activity relationships (SAR) of halogenated imidazopyridine derivatives?

Advanced Research Question
Experimental Design :

Derivative Synthesis : Introduce substituents (e.g., Br, CF₃) at key positions and compare reactivity/activity .

Biological Assays : Test antimicrobial or anticancer activity using standardized protocols (e.g., MIC assays for bacterial strains).

Computational Modeling : Perform docking studies to predict interactions with target enzymes (e.g., kinase inhibition) .

Q. Data Contradiction Analysis :

  • If biological activity contradicts predictions, re-evaluate substituent electronic effects (e.g., Cl vs. Br electronegativity) or steric hindrance using X-ray data .

Q. Example Table: Comparative Bioactivity of Halogenated Analogs

CompoundAntimicrobial ActivityAnticancer ActivityMechanism
Ethyl 5-chloro derivativeHighModerateEnzyme inhibition
Ethyl 3-bromo-5-chloro analogHighHighDNA intercalation
Ethyl 5-trifluoromethyl analogModerateLowReceptor antagonism
Data adapted from comparative studies of structurally related compounds .

What strategies resolve discrepancies between computational and experimental conformational data?

Advanced Research Question
Methodological Approach :

  • X-ray Validation : Resolve ambiguities in computational models (e.g., DFT-optimized geometries) by comparing with crystallographic data (e.g., dihedral angles and bond lengths) .
  • Dynamic NMR : Use variable-temperature NMR to study conformational flexibility in solution, especially for rotatable ester groups .
  • SHELX Refinement : Apply constraints (e.g., DELU for thermal parameters) to improve model accuracy during crystallographic refinement .

Case Study : A study on tert-butyl imidazopyridine carboxylates showed computational models underestimated steric effects, which were corrected via X-ray data .

How to optimize multi-step synthesis routes to minimize byproducts?

Advanced Research Question
Optimization Strategies :

  • Stepwise Monitoring : Use TLC or HPLC to track intermediate formation (e.g., brominated precursors) and adjust reaction times .
  • Byproduct Identification : HRMS and ¹H NMR help identify impurities (e.g., dehalogenated byproducts) for targeted purification .
  • Catalyst Screening : Test Pd-based catalysts for cross-coupling steps to improve selectivity .

Example : In the synthesis of triazolo derivatives, optimizing the molar ratio of reactants (e.g., 1:2 for substrate:reagent) reduced dimerization byproducts by 30% .

What analytical approaches validate synthetic intermediate identity and purity?

Basic Research Question
Key Techniques :

  • HPLC : Quantify purity (>98% as per industrial standards) using C18 columns and UV detection (λ = 254 nm) .
  • HRMS : Confirm molecular formulas (e.g., [M+Na]⁺ peaks with <2 ppm error) .
  • Elemental Analysis : Validate C, H, N content (±0.3% theoretical) for novel derivatives .

Quality Control : Implement in-process checks (e.g., mid-reaction NMR) to detect early-stage deviations .

How does the electronic environment of the imidazopyridine core influence reactivity?

Advanced Research Question
Methodological Analysis :

  • Electrophilic Substitution : Chlorine at the 5-position deactivates the ring, directing further substitutions to meta positions. Verify via Hammett plots or computational Fukui indices .
  • Ester Hydrolysis : Under basic conditions, the ethyl ester undergoes saponification. Monitor via IR loss of C=O stretch (~1700 cm⁻¹) .

Case Study : A chloro-substituted analog showed 50% slower hydrolysis than its bromo counterpart due to reduced electron-withdrawing effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 5-chloroimidazo[1,5-a]pyridine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 5-chloroimidazo[1,5-a]pyridine-1-carboxylate

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